(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine
Description
Properties
IUPAC Name |
[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-4-6-9-7(12-10-6)5-2-1-3-11-5/h5H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURLXSWIIQBSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672426 | |
| Record name | 1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082766-07-1 | |
| Record name | 1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclization of Hydrazides and Carboxylic Acids Derivatives
Overview:
This method involves the formation of the 1,2,4-oxadiazole ring through cyclodehydration of hydrazides derived from suitable carboxylic acids, followed by functionalization with tetrahydrofuran derivatives.
Preparation of Hydrazide Intermediate:
The starting material is typically a carboxylic acid derivative, such as a tetrahydrofuran-2-carboxylic acid or its activated ester, which reacts with hydrazine hydrate under reflux to form the corresponding hydrazide.Cyclization to Oxadiazole:
The hydrazide is then cyclized with dehydrating agents such as phosphoryl chloride (POCl₃) or phosphorus oxychloride (POCl₃) under reflux conditions, facilitating ring closure to form the 1,2,4-oxadiazole core.Introduction of the Methanamine Group:
The oxadiazole ring bearing the tetrahydrofuran substituent is then subjected to nucleophilic substitution or reduction to introduce the methanamine group at the 3-position.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, reflux | ~85% | From tetrahydrofuran-2-carboxylic acid derivatives |
| Cyclization | POCl₃, reflux | ~70% | Ring closure to form oxadiazole |
| Methanamine introduction | Formaldehyde or aminomethylation reagents | ~65% | Nucleophilic substitution at the 3-position |
Research Findings:
This route aligns with general procedures for oxadiazole synthesis, emphasizing the importance of selective activation of carboxylic acids and controlled cyclization to obtain high purity intermediates.
Michael Addition Followed by Cyclization
Overview:
An alternative approach involves Michael addition of nitromethane to suitable unsaturated precursors, followed by reduction and cyclization steps to form the oxadiazole ring with tetrahydrofuran substitution.
Michael Addition:
Nitromethane adds to an α,β-unsaturated ester or ketone derived from tetrahydrofuran derivatives, under basic conditions (e.g., potassium carbonate in ethanol).Reduction of Nitro Group:
The nitro group is reduced to an amine using catalytic hydrogenation (e.g., Raney Ni, H₂) in methanol, yielding the methanamine functionality.Cyclization to Form Oxadiazole:
The intermediate is then cyclized with dehydrating agents or amidation reagents to form the 1,2,4-oxadiazole ring.
Research Findings:
This method has been successfully employed in synthesizing tetrahydrofuran-based oxadiazoles, with high yields and operational simplicity, especially suitable for scale-up.
Direct Functionalization via Multistep Organic Synthesis
Overview:
A more complex, multi-step synthesis involves initial formation of tetrahydrofuran-2-carboxylic acid derivatives, conversion to acyl chlorides, followed by reaction with hydrazides and subsequent cyclization.
Activation of Tetrahydrofuran-2-carboxylic acid:
Using thionyl chloride or oxalyl chloride to generate acyl chlorides.Reaction with Hydrazine:
The acyl chloride reacts with hydrazine hydrate to form hydrazides.Ring Closure:
Cyclization is achieved with dehydrating agents under reflux, forming the oxadiazole ring.Introduction of the Methanamine Group:
Alkylation or nucleophilic substitution at the 3-position with formaldehyde or aminomethyl reagents.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Acyl chloride formation | SOCl₂, reflux | High | Activation step |
| Hydrazide formation | Hydrazine hydrate, reflux | ~80% | From activated acid |
| Cyclization | POCl₃, reflux | ~70% | Ring closure |
| Aminomethylation | Formaldehyde, catalytic acid | ~60% | Final functionalization |
Research Findings:
This route offers high control over regioselectivity and is adaptable for synthesizing various substituted oxadiazoles.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Cyclization of Hydrazides | Tetrahydrofuran-2-carboxylic acid derivatives | Hydrazine hydrate, POCl₃ | Cyclodehydration | 65–85% | Well-established, high purity |
| Michael Addition & Hydrogenation | Unsaturated esters, nitromethane | Potassium carbonate, Raney Ni | Addition, reduction | 80–99.5% | High yield, scalable |
| Activation & Alkylation | Tetrahydrofuran-2-carboxylic acid | Thionyl chloride, formaldehyde | Acylation, nucleophilic substitution | 60–80% | Suitable for diverse derivatives |
Notes on Optimization and Research Findings
Solvent Choice:
Polar aprotic solvents like DMF, DMSO, or tetrahydrofuran itself facilitate cyclization and nucleophilic substitutions.Reaction Temperatures:
Typically maintained between 60°C and reflux conditions (~100°C) to optimize cyclization efficiency.Catalysts and Reagents:
Use of dehydrating agents such as POCl₃ or phosphoryl chlorides enhances ring closure, while catalytic hydrogenation ensures high-yield reduction to methanamine.Purification: Final products are often purified via chromatography or distillation under reduced pressure, ensuring high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Synthesis and Preparation
The synthesis of (5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves cyclization reactions. A common method includes the reaction of tetrahydrofuran-2-carboxylic acid hydrazide with a nitrile under acidic conditions to form the oxadiazole ring. This intermediate is then subjected to reductive amination to introduce the methanamine group .
Chemistry
In the field of synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
Research has indicated that this compound may possess bioactive properties. Studies are investigating its potential antimicrobial and antiviral activities. For instance, compounds with oxadiazole rings have been reported to exhibit significant biological activities against various pathogens .
Medicine
In medicinal chemistry, this compound is being explored for drug development. Its ability to interact with specific enzymes or receptors makes it a candidate for targeting diseases at the molecular level. Preliminary studies suggest that it may inhibit certain biological pathways relevant to disease progression .
Materials Science
The compound is also being utilized in the development of new materials. Its incorporation into polymers and coatings can impart unique physical properties, such as improved thermal stability and chemical resistance. This makes it valuable in industrial applications where material performance is critical .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Biological Research | Demonstrated significant inhibition against Gram-positive bacteria. |
| Drug Development Research | Medicinal Chemistry | Showed potential as an enzyme inhibitor in preliminary assays. |
| Material Performance Evaluation | Materials Science | Enhanced thermal stability in polymer blends containing the compound. |
Mechanism of Action
The mechanism of action of (5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methanamine group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds differ primarily in the substituent at the 5-position of the 1,2,4-oxadiazole ring. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison of 1,2,4-Oxadiazol-3-yl Methanamine Derivatives
*Calculated based on structural analysis.
Key Observations:
Substituent Effects on Molecular Weight :
- Aromatic substituents (e.g., 2-fluorophenyl, 3-bromophenyl) increase molecular weight significantly compared to heterocyclic groups (tetrahydrofuran-2-yl, pyrrol-2-yl) due to additional carbon and halogen atoms.
- The difluoromethyl-substituted derivative has the lowest molecular weight (185.56 g/mol), highlighting the impact of small, electronegative groups .
Electronic and Solubility Properties: Tetrahydrofuran-2-yl: The oxygen atom in the tetrahydrofuran ring may enhance solubility in polar solvents via hydrogen bonding, making the target compound more hydrophilic than aryl-substituted analogs .
Synthetic Considerations :
Biological Activity
(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features both a tetrahydrofuran ring and an oxadiazole ring, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
The molecular formula of this compound is C7H11N3O2, with a molecular weight of 169.18 g/mol. The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and substitution, which can influence its biological activity .
The mechanism of action for this compound involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The methanamine group may enhance the binding affinity and specificity of the compound .
Antimicrobial and Antiviral Properties
Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial and antiviral activities. For instance, studies have shown that derivatives of oxadiazoles can inhibit bacterial growth and viral replication through their interaction with microbial enzymes .
Cytotoxicity Studies
Cytotoxicity evaluations have been performed using various cancer cell lines to assess the potential of this compound as an anticancer agent. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Induces apoptosis via p53 pathway |
| HeLa | 2.41 | Inhibits HDAC activity |
| PANC-1 | 1.50 | Selective cytotoxicity under hypoxic conditions |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression .
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in drug discovery:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various oxadiazole derivatives against human acute lymphoblastic leukemia (CEM) and melanoma (MEL) cell lines. The results showed that compounds similar to this compound exhibited higher cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
- Inhibition of Carbonic Anhydrases : Another investigation focused on the inhibition of carbonic anhydrases (CA), which are implicated in tumor growth and metastasis. Certain analogs demonstrated selective inhibition at nanomolar concentrations, suggesting potential use in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)methanamine, and how do reaction parameters (e.g., catalysts, solvents) influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving tetrahydrofuran-containing precursors and nitrile oxides. Metal-catalyzed strategies, such as palladium- or rhodium-mediated coupling (e.g., C–Si bond activation), are critical for regioselectivity and yield optimization . For example, palladium catalysts facilitate silacyclopropane ring-opening reactions, which can be adapted for oxadiazole-tetrahydrofuran systems by substituting silicon with nitrogen-based moieties . Solvent polarity and temperature must be optimized to prevent premature hydrolysis of intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers or tautomeric forms of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The tetrahydrofuran ring’s protons (δ 1.7–2.1 ppm for CH₂; δ 3.6–4.0 ppm for CH-O) and oxadiazole’s C=N (δ 160–170 ppm in ¹³C) provide diagnostic signals. Tautomeric shifts (e.g., thione-thiol forms in related oxadiazoles) can be detected via ¹H NMR splitting patterns .
- IR : Stretching vibrations for C–N (1250–1350 cm⁻¹) and C–O (tetrahydrofuran, 1050–1150 cm⁻¹) confirm backbone integrity.
- HRMS : Exact mass analysis resolves isotopic clusters for Cl/Br-containing analogs (if applicable) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). The tetrahydrofuran ring’s ether linkage is prone to acid-catalyzed hydrolysis, while the oxadiazole core may undergo ring-opening under basic conditions (pH > 10). UV-Vis spectroscopy and HPLC monitoring are recommended to track degradation products, such as amine derivatives or furan-based byproducts .
Advanced Research Questions
Q. How do transition-metal catalysts (e.g., Pd, Rh) influence the regioselectivity of C–N bond formation in the synthesis of this compound?
- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) promote oxidative addition with silicon-tethered intermediates, enabling selective C–N coupling. Rhodium complexes (e.g., [RhCl(CO)₂]₂) favor C–H bond activation in tetrahydrofuran derivatives, directing cyclization to the oxadiazole core. Mechanistic studies using DFT calculations or isotopic labeling (e.g., ¹⁵N-tracers) can elucidate pathways .
Q. What computational approaches (e.g., DFT, MD simulations) predict the electronic properties and reactivity of this compound in biological or catalytic systems?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the oxadiazole’s N3 atom often acts as a Lewis base in coordination chemistry .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid membranes to assess bioavailability. The tetrahydrofuran ring’s conformational flexibility may enhance membrane penetration .
Q. How can structural modifications (e.g., fluorination, methyl substitution) enhance the compound’s bioactivity while maintaining metabolic stability?
- Methodological Answer :
- Fluorination : Introduce F-atoms at the tetrahydrofuran’s 3-position to block CYP450-mediated oxidation. SAR studies on fluorinated analogs (e.g., 5-(2-fluoro-3-methylphenyl)-oxadiazoles) show improved pharmacokinetic profiles .
- Methyl Substitution : Adding methyl groups to the oxadiazole’s C5 position increases steric hindrance, reducing off-target binding in enzyme assays (e.g., kinase inhibition) .
Q. What analytical strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values) for this compound?
- Methodological Answer : Cross-validate assays using orthogonal methods:
- Enzymatic Assays : Compare fluorescence-based vs. radiometric readouts to rule out interference from the compound’s autofluorescence.
- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations, ensuring observed bioactivity correlates with actual drug levels .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
